6-Bromo-3-cyano-4-methylcoumarin

Organic synthesis Heterocyclic chemistry Cross-coupling

The strategic 6-bromo substitution in this 3-cyanocoumarin derivative enables halogen-exchange and cross-coupling chemistries essential for methine dye synthesis. This bromine atom introduces a heavy atom effect that modulates photophysical behavior via enhanced intersystem crossing—unavailable in chloro or non-halogenated analogs. Researchers selecting this compound for synthetic elaboration or photophysical studies cannot expect equivalent outcomes from substitute coumarin derivatives lacking this specific 6-bromo-3-cyano-4-methyl architecture. Procure the 97% purity grade for reproducible results in dye development, fluorescence quenching studies, and enzyme inhibition screening.

Molecular Formula C11H6BrNO2
Molecular Weight 264.07 g/mol
CAS No. 56394-22-0
Cat. No. B1584746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-cyano-4-methylcoumarin
CAS56394-22-0
Molecular FormulaC11H6BrNO2
Molecular Weight264.07 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC2=C1C=C(C=C2)Br)C#N
InChIInChI=1S/C11H6BrNO2/c1-6-8-4-7(12)2-3-10(8)15-11(14)9(6)5-13/h2-4H,1H3
InChIKeyNPCFOYALAZMRDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-3-cyano-4-methylcoumarin (CAS 56394-22-0): Procurement-Grade Technical Overview


6-Bromo-3-cyano-4-methylcoumarin (CAS 56394-22-0, molecular formula C11H6BrNO2, molecular weight 264.07 g/mol) is a 3-cyanocoumarin derivative bearing a bromine atom at the 6-position, a cyano group at the 3-position, and a methyl group at the 4-position . The compound is typically supplied as a crystalline solid with a reported melting point range of 186–190 °C and a purity specification of 97% . Its strategic substitution pattern positions it within an important class of heterocyclic scaffolds used for preparing methine dyes and bioactive compounds .

6-Bromo-3-cyano-4-methylcoumarin (CAS 56394-22-0): Why Generic Substitution Fails


The 6-bromo substitution in 6-bromo-3-cyano-4-methylcoumarin (CAS 56394-22-0) confers distinct functional properties that are not replicable by non-halogenated analogs such as 3-cyano-4-methylcoumarin (CAS 68143-62-8) or alternative halogen-substituted derivatives. The bromine atom serves two critical roles: first, it provides a reactive handle for halogen-exchange reactions and cross-coupling chemistries essential for synthesizing chromophoric systems ; second, it introduces a heavy atom effect that modulates photophysical behavior via enhanced intersystem crossing and spin-orbit coupling, a mechanism unavailable in chloro-substituted or non-halogenated analogs [1]. Consequently, researchers selecting this compound for synthetic elaboration or photophysical studies cannot expect equivalent outcomes from substitute coumarin derivatives lacking this specific 6-bromo-3-cyano-4-methyl substitution architecture.

6-Bromo-3-cyano-4-methylcoumarin (CAS 56394-22-0): Quantitative Differentiation Evidence


6-Bromo-3-cyano-4-methylcoumarin: Synthetic Utility as Halogen-Exchange Intermediate

6-Bromo-3-cyano-4-methylcoumarin (CAS 56394-22-0) is specifically identified as a key intermediate for preparing methine dyes and bioactive compounds, with its brominated structure enabling halogen-exchange reactions essential for synthesizing chromophoric systems . In contrast, the non-brominated parent scaffold 3-cyano-4-methylcoumarin (CAS 68143-62-8) lacks this synthetic handle for halogen-exchange chemistry, limiting its utility in cross-coupling and substitution-based derivatization strategies . The target compound can be prepared via iodine-mediated one-pot synthesis by reacting 5′-bromo-2′-hydroxyacetophenone with malononitrile under microwave or thermal conditions, yielding product with a reported purity specification of 97% .

Organic synthesis Heterocyclic chemistry Cross-coupling

6-Bromo-3-cyano-4-methylcoumarin: Heavy Atom Quenching Mechanism for Turn-On Probe Design

Fluorescence of coumarin-based probes with halogen acetyl amide at the 3-position was efficiently quenched by heavy halogen atoms (Br and I, but not Cl), which could be successfully used for selective detection of biothiols [1]. This heavy atom quenching mechanism—where bromine-containing probes exhibit reduced fluorescence until thiol-mediated cleavage restores emission—represents the smallest fluorescence quencher strategy for designing turn-on probes detecting endogenous and exogenous biothiols in living cells [1]. The detection sensitivity followed the order Cys > GSH > Hcy, with selectivity much higher than thiol-containing proteins [1]. While this study employed 3-position halogen acetyl amide derivatives rather than 6-bromo-3-cyano-4-methylcoumarin itself, the underlying photophysical principle—heavy atom effect quenching specific to Br and I, not Cl—provides class-level inference for the 6-bromo substitution architecture in 3-cyanocoumarin systems.

Fluorescent probes Biothiol detection Heavy atom effect

6-Bromo-3-cyano-4-methylcoumarin: MetAP2 Inhibitor Scaffold Relevance

Computational and theoretical studies on the structurally related analog 6-bromo-3-cyanocoumarin (lacking the 4-methyl group) indicate potential as a potent inhibitor of methionine aminopeptidase 2 (MetAP2) [1]. DFT calculations revealed a decreased HOMO-LUMO gap of 3.97 eV, indicating higher reactivity and soft nature [1]. Molecular docking and ADME/T studies were performed to understand binding interactions [1]. The 6-bromo-3-cyanocoumarin scaffold was synthesized via Knoevenagel condensation of 5-bromosalicylaldehyde and ethyl cyanoacetate, with structure confirmed by X-ray analysis [1]. While 6-bromo-3-cyano-4-methylcoumarin (target compound) differs by an additional 4-methyl substituent, the shared 6-bromo-3-cyano core architecture suggests this scaffold class warrants investigation in enzyme inhibition contexts.

Medicinal chemistry Enzyme inhibition Computational docking

6-Bromo-3-cyano-4-methylcoumarin: Heavy Atom Triplet Yield Enhancement

Broadband transient absorption spectroscopic studies on halogen-substituted coumarin derivatives demonstrate that triplet yield increases significantly with atomic weight of the substituted atom according to the heavy atom effect (HAE) [1]. While fluorescence lifetimes correlate qualitatively with fluorescence quantum yields, the triplet yield enhancement is specifically attributed to increased spin-orbit coupling introduced by heavier halogen substituents [1]. This photophysical phenomenon provides a mechanistic basis for understanding why 6-bromo-3-cyano-4-methylcoumarin exhibits fundamentally different excited-state dynamics compared to its non-halogenated or chloro-substituted counterparts.

Photophysics Intersystem crossing Triplet yield

6-Bromo-3-cyano-4-methylcoumarin (CAS 56394-22-0): Evidence-Based Application Scenarios


Synthesis of Methine Dyes and Chromophoric Systems via Halogen-Exchange Chemistry

6-Bromo-3-cyano-4-methylcoumarin (CAS 56394-22-0) serves as a key synthetic intermediate for preparing methine dyes and bioactive compounds, with its 6-bromo substitution enabling halogen-exchange reactions that facilitate construction of extended chromophoric systems [1]. This utility is not available with non-halogenated 3-cyano-4-methylcoumarin (CAS 68143-62-8), which lacks the reactive handle required for cross-coupling and substitution chemistry [2]. Procurement of the 97% purity grade from qualified vendors ensures reproducible synthetic outcomes in dye development programs.

Photophysical Studies of Heavy Atom Effects in 3-Cyanocoumarin Scaffolds

The 6-bromo substitution in 6-bromo-3-cyano-4-methylcoumarin (CAS 56394-22-0) introduces heavy atom effect phenomena including fluorescence quenching [1] and enhanced triplet yield via increased spin-orbit coupling [2]. These photophysical properties make the compound valuable for fundamental studies of intersystem crossing dynamics, triplet sensitization mechanisms, and the design of turn-on fluorescent probes where bromine-mediated quenching provides a functional off-state that non-halogenated or chloro-substituted analogs cannot achieve.

Computational and Experimental Studies of Brominated Coumarin Derivatives in Drug Discovery

Structurally related 6-bromo-3-cyanocoumarin has been computationally investigated as a potential MetAP2 inhibitor, with DFT calculations revealing a HOMO-LUMO gap of 3.97 eV and molecular docking studies suggesting favorable binding interactions [1]. The 6-bromo-3-cyano-4-methylcoumarin scaffold (CAS 56394-22-0) represents a chemically accessible derivative for experimental validation of computational predictions and structure-activity relationship expansion in enzyme inhibition screening campaigns.

Fluorescent Probe Development Leveraging Heavy Atom Quenching Mechanisms

Bromine-containing coumarin derivatives have been demonstrated to function as effective turn-on fluorescent probes for biothiol detection, with the heavy atom quenching mechanism specific to Br and I (not Cl) enabling selective detection of cysteine, glutathione, and homocysteine with sensitivity order Cys > GSH > Hcy [1]. 6-Bromo-3-cyano-4-methylcoumarin (CAS 56394-22-0) provides a pre-functionalized scaffold for further probe engineering exploiting this established heavy atom quenching principle.

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